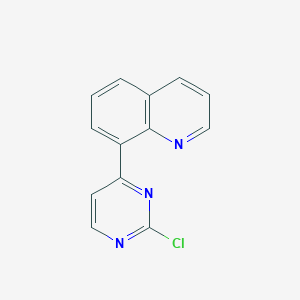
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidin-2-one core structure, which is functionalized with an amino and hydroxypropyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow microreactor technology. This approach ensures consistent product quality and high yield while minimizing waste and energy consumption. The use of visible light as a catalyst further enhances the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxypropyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The pyrrolidin-2-one core structure also plays a crucial role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound with a simpler structure.
N-Methylpyrrolidin-2-one: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidin-5-one-2-carboxamide: A compound with a carboxamide group at the 2-position.
Uniqueness
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxypropyl groups. These functional groups confer specific chemical reactivity and biological activity, making it distinct from other pyrrolidin-2-one derivatives. Its ability to form stable hydrochloride salts further enhances its solubility and stability, broadening its range of applications.
Properties
Molecular Formula |
C7H15ClN2O2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3S)-3-[(2S)-2-amino-3-hydroxypropyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(4-10)3-5-1-2-9-7(5)11;/h5-6,10H,1-4,8H2,(H,9,11);1H/t5-,6-;/m0./s1 |
InChI Key |
IOSJWFFRAQMFJP-GEMLJDPKSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](CO)N.Cl |
Canonical SMILES |
C1CNC(=O)C1CC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)







